An In-depth Technical Guide to 2-Cyclopentyloxypyridine-5-carboxaldehyde
An In-depth Technical Guide to 2-Cyclopentyloxypyridine-5-carboxaldehyde
Abstract
2-Cyclopentyloxypyridine-5-carboxaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique trifunctional structure—a pyridine ring for modulating solubility and directing molecular geometry, a sterically significant cyclopentyl ether group, and a highly reactive aldehyde moiety—renders it a versatile synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers and professionals in drug discovery and development.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of synthetic utility. 2-Cyclopentyloxypyridine-5-carboxaldehyde is a compound whose identity and purity are confirmed through a combination of physical measurements and spectroscopic analysis.
Core Chemical Properties
The fundamental properties of this aldehyde are summarized below, providing essential data for reaction planning and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| CAS Number | 916792-14-8 | [1] |
| Appearance | Off-white to yellow solid | Vendor Data |
| Purity | Typically ≥95% - 98% | [1][2] |
Spectroscopic Signature
Spectroscopic data is critical for confirming the structure and purity of the compound during and after synthesis. The expected spectral characteristics are derived from the analysis of its functional groups.
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¹H NMR Spectroscopy : The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. The aldehydic proton is the most deshielded, appearing as a singlet in the 9.0-10.0 ppm region due to the strong electron-withdrawing effect of the carbonyl group.[3] Protons on the pyridine ring will appear in the aromatic region (typically 7.0-8.5 ppm), with their specific shifts and coupling patterns dictated by the substitution. The methine proton of the cyclopentyl group attached to the ether oxygen will be found downfield (~4.5-5.5 ppm), while the remaining methylene protons of the cyclopentyl ring will reside in the aliphatic region (~1.5-2.5 ppm).
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¹³C NMR Spectroscopy : The carbon spectrum is distinguished by the carbonyl carbon of the aldehyde, which resonates significantly downfield in the 190-215 ppm range.[3] Carbons of the pyridine ring appear between 110-160 ppm. The carbon of the cyclopentyl group attached to the oxygen (C-O) will be in the 50-90 ppm range.[4]
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Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration, characteristic of aldehydes, which typically appears around 1700-1720 cm⁻¹.[5] Additional significant peaks include C-O stretching for the ether linkage and C=N/C=C stretching from the pyridine ring.
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Mass Spectrometry (MS) : The molecular ion peak (M⁺) in a mass spectrum will correspond to the molecular weight of the compound (m/z ≈ 191.23).[5] Fragmentation patterns can provide further structural confirmation.
Synthesis and Purification
The preparation of 2-Cyclopentyloxypyridine-5-carboxaldehyde is typically achieved through a multi-step sequence starting from more common pyridine derivatives. Understanding the causality behind the chosen reagents and conditions is key to a successful and scalable synthesis.
Synthetic Workflow
A common and logical pathway involves the nucleophilic aromatic substitution to install the cyclopentyl ether, followed by the introduction or unmasking of the aldehyde functionality.
Caption: General synthetic workflow for 2-Cyclopentyloxypyridine-5-carboxaldehyde.
Detailed Experimental Protocol
This protocol outlines a representative synthesis. The choice of a strong base like sodium hydride (NaH) is crucial for deprotonating the cyclopentanol, forming a potent nucleophile (cyclopentoxide) required to displace the chloride on the electron-deficient pyridine ring.
Materials:
-
2-Chloro-5-formylpyridine
-
Cyclopentanol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexane to remove mineral oil and carefully decant the hexane.
-
Alkoxide Formation: Suspend the washed NaH in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Add cyclopentanol (1.1 equivalents) dropwise via syringe. The reaction is allowed to stir at this temperature for 30 minutes, during which hydrogen gas evolution will be observed.
-
Nucleophilic Substitution: Add a solution of 2-chloro-5-formylpyridine (1.0 equivalent) in anhydrous DMF dropwise to the cooled alkoxide suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of water. Dilute with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield 2-Cyclopentyloxypyridine-5-carboxaldehyde as a solid.
Chemical Reactivity and Synthetic Utility
The aldehyde functional group is the primary site of reactivity, serving as an electrophilic handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[6] This versatility is the cornerstone of its utility in building complex molecules.
Caption: Key reactions of the aldehyde moiety.
Reductive Amination
This is one of the most powerful reactions for introducing nitrogen-containing moieties. The aldehyde first reacts with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot procedure is highly efficient for creating substituted amines, which are prevalent in pharmaceuticals.
Wittig Reaction
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. A phosphorus ylide (a Wittig reagent) attacks the aldehyde carbonyl, leading to the formation of a four-membered oxaphosphetane intermediate that collapses to form the alkene and triphenylphosphine oxide. This allows for the precise installation of vinyl groups, extending the carbon skeleton.
Oxidation and Reduction
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Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (2-Cyclopentyloxypyridine-5-carboxylic acid) using various oxidizing agents such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂) under Pinnick oxidation conditions. This acid derivative is another valuable intermediate for amide bond formation.
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Reduction: Conversely, the aldehyde can be reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation is useful for introducing a hydroxymethyl group.
Condensation Reactions
The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines).[6] These imines are not only stable final products in some cases but also serve as intermediates for further reactions and are important in coordination chemistry.[6]
Applications in Medicinal Chemistry and Drug Discovery
Heterocyclic aldehydes are "privileged" structures in drug design.[7][8] The pyridine core can engage in hydrogen bonding and π-stacking interactions with biological targets, while the cyclopentyl ether provides a lipophilic handle to modulate pharmacokinetic properties like cell permeability and metabolic stability. The aldehyde serves as a versatile anchor point for linking these fragments to other pharmacophores.[2][9]
While specific drugs containing this exact fragment are not publicly highlighted, its structural motifs are common in compounds targeting a range of biological systems, including kinases, G-protein coupled receptors (GPCRs), and various enzymes. Its utility lies in enabling the rapid synthesis of compound libraries for screening and lead optimization.[8]
Safety and Handling
As with any active chemical reagent, proper handling is imperative to ensure laboratory safety.
-
Hazards: 2-Cyclopentyloxypyridine-5-carboxaldehyde is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][10]
-
Precautions: Handling should be performed in a well-ventilated chemical fume hood.[11][12] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[13][14] Avoid breathing dust, fumes, or vapors.[11]
-
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12][13]
Conclusion
2-Cyclopentyloxypyridine-5-carboxaldehyde is a high-value synthetic intermediate with a rich chemical profile. Its strategic combination of a modifiable pyridine core, a property-tuning ether, and a reactive aldehyde handle makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage its full potential in the rational design and development of novel therapeutic agents.
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